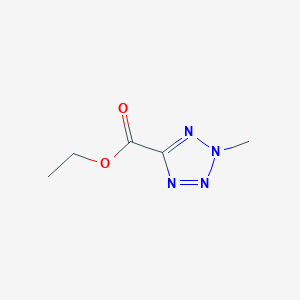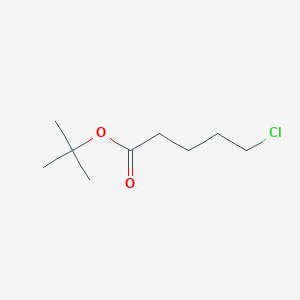
Fluoroiodomethane
Vue d'ensemble
Description
Fluoroiodomethane is a halomethane with the formula FCH2I. It is also classified as a fluoroiodocarbon (FIC) and is a colorless liquid . It is a reagent for the introduction of the fluoromethyl (FCH2) group .
Synthesis Analysis
Fluoroiodomethane is prepared by the fluorination of methylene iodide . It has emerged as an easy-to-handle, non-ozone depleting agent and readily available platform for monofluoromethylation strategies .Molecular Structure Analysis
The molecular formula of fluoroiodomethane is CH2FI . Its average mass is 159.930 Da and its monoisotopic mass is 159.918518 Da . The molecule contains a total of 4 bonds, including 2 non-H bonds .Chemical Reactions Analysis
Fluoroiodomethane has been used in recent applications in nucleophilic substitutions, lithiation reactions, transition-metal catalyzed transformations, radical processes, and 18F-radiolabelling chemistry . It has also been used in hydrofluoromethylation of alkenes .Physical And Chemical Properties Analysis
Fluoroiodomethane has a density of 2.3±0.1 g/cm3, a boiling point of 52.6±8.0 °C at 760 mmHg, and a vapour pressure of 277.1±0.1 mmHg at 25°C . Its enthalpy of vaporization is 28.4±3.0 kJ/mol, and it has a flash point of -12.5±2.6 °C .Applications De Recherche Scientifique
Nucleophilic Substitutions
Fluoroiodomethane is utilized in nucleophilic substitution reactions where it acts as a versatile reagent for the preparation of organofluorine compounds. This process involves the replacement of the iodine atom with a nucleophile, which can introduce various functional groups into the molecule .
Lithiation Reactions
In lithiation reactions, fluoroiodomethane serves as a substrate for the introduction of lithium atoms. This is particularly useful in the synthesis of organolithium compounds, which are pivotal intermediates in organic synthesis .
Transition-Metal Catalyzed Transformations
Fluoroiodomethane is involved in transition-metal catalyzed transformations, which are key processes in the formation of complex molecules. These reactions often lead to the creation of new carbon-fluorine bonds, expanding the utility of fluoroiodomethane in synthetic chemistry .
Radical Processes
This compound also plays a role in radical processes, where it can act as a radical precursor. The generation of CH2F radicals from fluoroiodomethane is an example of its application in radical chemistry .
18F-Radiolabelling Chemistry
Fluoroiodomethane is significant in 18F-radiolabelling chemistry, where it is used to introduce radioactive fluorine-18 into target molecules. This application is crucial for the development of radiotracers used in positron emission tomography (PET) imaging .
Safety And Hazards
Orientations Futures
Fluoroiodomethane has emerged as an easy-to-handle, non-ozone depleting agent and readily available platform for monofluoromethylation strategies . Its use in nucleophilic substitutions, lithiation reactions, transition-metal catalyzed transformations, radical processes, and 18F-radiolabelling chemistry showcase the potential of this reagent for the preparation of organofluorine compounds . This suggests that fluoroiodomethane has a promising future in various chemical applications.
Propriétés
IUPAC Name |
fluoro(iodo)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2FI/c2-1-3/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVXNTVBGYLJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553763 | |
| Record name | Fluoro(iodo)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.929 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoroiodomethane | |
CAS RN |
373-53-5 | |
| Record name | Methane, fluoroiodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoro(iodo)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | fluoro(iodo)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Fluoroiodomethane (CH2FI) has emerged as a versatile reagent for introducing the monofluoromethyl (CH2F) group into organic molecules []. This is significant because incorporating a CH2F group can significantly alter a molecule's physicochemical properties, opening possibilities for developing novel pharmaceuticals and agrochemicals.
A: The contrasting electronegativities of fluorine and iodine create a dipole moment in the molecule, making the carbon atom susceptible to both nucleophilic and electrophilic attack []. This dual reactivity makes fluoroiodomethane a versatile building block for synthesizing a wide range of fluorinated compounds.
A: Fluoroiodomethane, despite its high reduction potential, can be effectively utilized as a CH2F radical source in the presence of a silyl radical mediator like tris(trimethylsilyl)silane ((Me3Si)3SiH) under blue LED irradiation []. This approach allows for the direct hydrofluoromethylation of electron-deficient alkenes, showcasing the versatility of fluoroiodomethane in radical-mediated transformations.
A: Studies comparing the addition of various halomethyl radicals to ethylene and tetrafluoroethylene revealed that the activation energy difference for the addition reaction decreases steadily from trifluoromethyl to methyl radicals [, ]. This suggests that the reactivity of fluoroiodomethane sits between that of trifluoromethyl iodide and methyl iodide in these types of reactions.
A: Comparing the behavior of fluoroiodomethane with difluoroiodomethane reveals that increasing fluorination strengthens the hydrogen bond donating ability while simultaneously weakening the halogen bond donating ability []. This highlights the intricate balance between these non-covalent interactions and how they can be fine-tuned through structural modifications.
A: By analyzing the rotational spectra of fluoroiodomethane and its deuterated isotopologues (CHDFI and CD2FI) using various spectroscopic techniques, researchers were able to determine accurate ground-state rotational constants, centrifugal distortion constants, and hyperfine parameters [, , ]. This information is crucial for understanding the molecule's structure, bonding, and interactions with its surroundings.
A: Accurate theoretical predictions of fluoroiodomethane's dipole moment and iodine quadrupole-coupling constants necessitate accounting for relativistic effects, particularly for heavy atoms like iodine []. These effects, addressed through relativistic quantum chemical calculations, can significantly contribute to the accuracy of the predicted molecular properties.
A: X-ray diffraction studies revealed that fluoroiodomethane crystallizes in the orthorhombic space group Abm2 []. This structural information is valuable for understanding the intermolecular interactions present in the solid state, which can influence the compound's physical properties and reactivity.
A: A nickel-catalyzed method allows the direct monofluoromethylthiolation of acyl chlorides using elemental sulfur and fluoroiodomethane as the CH2F radical source []. This reaction provides a convenient route to synthesize various monofluoromethyl thioesters, valuable intermediates in organic synthesis.
A: Fluoroiodomethane serves as an effective electrophilic CH2F source, reacting with various heteroatom-centered nucleophiles under mild basic conditions []. This approach allows for the direct and chemoselective introduction of the CH2F group into a wide range of molecules, including pharmaceuticals, simplifying their synthesis.
A: Fluoroiodomethane enables the efficient introduction of a fluoromethyl group into nitrogen heterocycles through a straightforward substitution reaction under mild conditions []. This method is particularly useful for preparing monofluoromethylated nitrogen-containing cyclic compounds bearing the biologically relevant NCH2F moiety.
A: Fluoroiodomethane serves as a precursor to the elusive fluoroiodomethyllithium (LiCHIF), generated by deprotonation with a lithium amide base []. LiCHIF can react with carbonyl compounds, and subsequent ring-closure reactions utilizing the differential reactivity of the C-I and C-F bonds lead to the formation of α-fluoroepoxides and α-fluoroaziridines.
A: Replacing a methyl group with a CH2F group can significantly alter a molecule's properties while retaining its steric characteristics, making fluoroiodomethane valuable in medicinal chemistry [, ]. This bioisosteric substitution can be used to modulate a drug's metabolic stability, lipophilicity, and binding affinity.
A: While fluoroiodomethane itself may pose certain hazards, the toxicity of the derived fluoromethyl phosphonium salts has been investigated []. These salts exhibited lower toxicity towards Vibrio fischeri bacteria compared to the commonly used biocide THPS, highlighting the potential of CH2F incorporation for tuning the toxicity of bioactive compounds.
A: The presence of iodine in fluoroiodomethane allows for facile isotopic exchange with radioactive iodine-123, making it a valuable precursor for preparing radiolabeled compounds []. These compounds find applications in positron emission tomography (PET) imaging for studying biological processes in vivo.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1339692.png)


![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B1339704.png)



